5-(pyrrolidin-1-yl)pyrimidine-2,4(1H,3H)-dione

Catalog No.
S3241073
CAS No.
37454-54-9
M.F
C8H11N3O2
M. Wt
181.195
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-(pyrrolidin-1-yl)pyrimidine-2,4(1H,3H)-dione

CAS Number

37454-54-9

Product Name

5-(pyrrolidin-1-yl)pyrimidine-2,4(1H,3H)-dione

IUPAC Name

5-pyrrolidin-1-yl-1H-pyrimidine-2,4-dione

Molecular Formula

C8H11N3O2

Molecular Weight

181.195

InChI

InChI=1S/C8H11N3O2/c12-7-6(5-9-8(13)10-7)11-3-1-2-4-11/h5H,1-4H2,(H2,9,10,12,13)

InChI Key

HBJJLNSESHZUJE-UHFFFAOYSA-N

SMILES

C1CCN(C1)C2=CNC(=O)NC2=O

Solubility

not available

5-(pyrrolidin-1-yl)pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound notable for its unique fused ring structure, which combines a pyrrole ring with a pyrimidine ring. This compound is characterized by the presence of both nitrogen and oxygen atoms, contributing to its diverse chemical reactivity and potential biological activities. Its molecular formula is C8H11N3O2C_8H_{11}N_3O_2, and it has gained significant interest in medicinal chemistry due to its potential therapeutic applications and biological interactions .

  • Oxidation: This compound can be oxidized to form corresponding N-oxides using agents like hydrogen peroxide or m-chloroperbenzoic acid.
  • Reduction: Reduction reactions can yield dihydro derivatives, often employing sodium borohydride or lithium aluminum hydride as reducing agents.
  • Substitution: It can undergo nucleophilic substitution reactions at the nitrogen atoms, particularly in the presence of nucleophiles such as amines and thiols under basic conditions .

The major products from these reactions include N-oxides and various substituted derivatives depending on the nucleophiles used.

The biological activity of 5-(pyrrolidin-1-yl)pyrimidine-2,4(1H,3H)-dione has been explored in various studies. It exhibits significant potential as a multi-targeted kinase inhibitor, impacting cellular pathways related to cell proliferation and apoptosis. Its interaction with specific enzymes suggests that it may play a role in modulating critical biological processes, making it a candidate for further pharmacological development .

The synthesis of 5-(pyrrolidin-1-yl)pyrimidine-2,4(1H,3H)-dione typically involves multi-step processes. A common synthetic route includes:

  • Formation of the pyrrole and pyrimidine rings: This is often achieved through palladium-catalyzed cross-coupling reactions.
  • Fusion of the rings: The fused structure is formed through subsequent cyclization steps.

For instance, one method involves the reaction of 4-iodo-6-methoxy-5-nitropyrimidine with trimethyl (tributylstannylethynyl)silane, followed by the construction of the annellated pyrrolo ring .

5-(pyrrolidin-1-yl)pyrimidine-2,4(1H,3H)-dione has several applications in scientific research:

  • Medicinal Chemistry: It serves as a building block for the development of new therapeutic agents.
  • Biological Studies: The compound is utilized in enzyme inhibition studies and protein-ligand interaction analyses.
  • Material Science: It contributes to the creation of materials with specific electronic and optical properties .

Interaction studies have shown that 5-(pyrrolidin-1-yl)pyrimidine-2,4(1H,3H)-dione can bind to various molecular targets such as kinases and enzymes. These interactions are crucial for understanding its mechanism of action and potential therapeutic effects. The compound's ability to inhibit specific enzymes suggests that it could modulate important cellular pathways involved in disease processes .

Several compounds share structural similarities with 5-(pyrrolidin-1-yl)pyrimidine-2,4(1H,3H)-dione:

Compound NameStructural FeaturesUnique Aspects
Pyrrolo[2,3-d]pyrimidineSimilar fused ring structureDifferent nitrogen positioning
Pyrrolo[3,4-d]pyrimidineAnother fused ring variantDistinct arrangement of fused rings
6-(pyrrolidin-1-yl)pyrimidin-2(3H)-oneContains a similar pyrrolidine moietyVariations in functional groups affecting reactivity

The uniqueness of 5-(pyrrolidin-1-yl)pyrimidine-2,4(1H,3H)-dione lies in its specific ring fusion and the combination of nitrogen and oxygen atoms within its structure. This configuration contributes to its distinct chemical reactivity and biological activity compared to other similar compounds .

XLogP3

-0.2

Dates

Modify: 2023-07-25

Explore Compound Types